2,2'-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione]
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Overview
Description
2,2’-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione]: is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of isoindole dione groups connected through an oxybis(ethanediyloxy) linkage. It is commonly used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the isoindole dione precursors.
Reaction Conditions: The isoindole dione precursors are reacted with a diethylene glycol derivative under controlled temperature and pressure conditions.
Catalysts: Catalysts such as Lewis acids may be used to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the isoindole dione groups to their corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole dione derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
2,2’-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2’-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione] involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester: Known for its use in polymer synthesis.
Ethene, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: Utilized in the production of various chemical intermediates.
Uniqueness
2,2’-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione] is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
31255-14-8 |
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Molecular Formula |
C24H24N2O7 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethoxy]ethoxy]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H24N2O7/c27-21-17-5-1-2-6-18(17)22(28)25(21)9-11-31-13-15-33-16-14-32-12-10-26-23(29)19-7-3-4-8-20(19)24(26)30/h1-8H,9-16H2 |
InChI Key |
UYVARKZPBLYEIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCOCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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